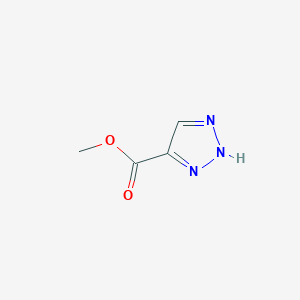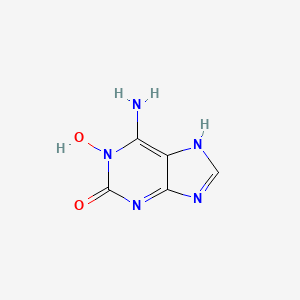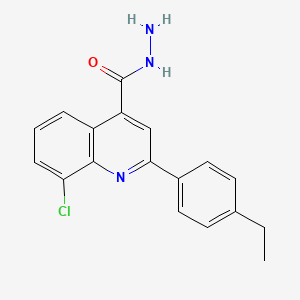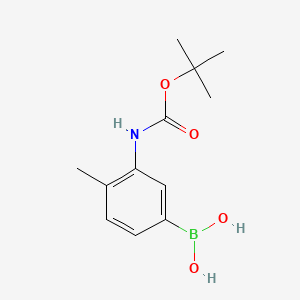
1H-1,2,3-トリアゾール-4-カルボン酸メチル
説明
Methyl 1H-1,2,3-triazole-4-carboxylate is a chemical compound that belongs to the class of 1,2,3-triazoles, which are heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. The specific structure of methyl 1H-1,2,3-triazole-4-carboxylate includes a methyl ester group attached to the fourth position of the triazole ring, which significantly influences its reactivity and physical properties.
Synthesis Analysis
The synthesis of methyl 1H-1,2,3-triazole-4-carboxylate derivatives has been explored through various methods. A metal-free route to synthesize carboxylated 1,4-disubstituted 1,2,3-triazoles has been reported, where a methoxycarbonyl-substituted vinyl sulfone reacts with organic azides to form 1,4-cDTs in a simple operation . Another approach involves the coupling of a trimethylsilyl derivative of methyl 1,2,4-triazole-3-carboxylate with protected glycerol, followed by amination and deprotection to yield carboxamides . Additionally, a gold(I) complex of methyl 1H-1,2,3-triazole-4-carboxylate has been synthesized and applied as a ligand for catalyzing allene synthesis and alkyne hydration .
Molecular Structure Analysis
Computational studies have provided insights into the molecular structure of methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate, a derivative of the compound of interest. The structure has been optimized using density functional theory (DFT), and the geometrical structures show a slight distortion of the triazole ring due to the electronegativity of substituent groups . The crystal and molecular structures of related triazole derivatives have been determined, revealing the influence of substituents on the electron density distribution within the triazole ring .
Chemical Reactions Analysis
Methyl 1H-1,2,3-triazole-4-carboxylate derivatives undergo various chemical reactions. For instance, the acetylation of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate has been studied, showing a decrease in susceptibility to acetylation compared to other triazole derivatives . The reactivity of these compounds is influenced by the presence of electron-withdrawing groups, which can enhance their potential as intermediates in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl 1H-1,2,3-triazole-4-carboxylate derivatives have been characterized using techniques such as HPLC, GC-MS, FTIR, and NMR spectroscopy . Computational studies have predicted the dipole moment and frontier molecular orbitals (FMOs) of these compounds, as well as their UV-vis spectra, indicating that solvent effects can lead to a smaller HOMO-LUMO energy gap and a red shift in absorption features . The crystal structures of related compounds have been elucidated, providing information on their solid-state supramolecular associations .
科学的研究の応用
医薬品化学
1H-1,2,3-トリアゾール-4-カルボン酸メチルなどのトリアゾールを含む化合物は、抗菌、鎮痛、抗炎症、抗痙攣、抗腫瘍、抗マラリア、抗ウイルス、抗増殖、抗癌作用など、幅広い生物活性を持つ . トリアゾール構造を持つ薬物は数多く開発され、ケトコナゾールやフルコナゾールなどが実証されている .
農薬化学
トリアゾール化合物は、農薬化学において重要な用途を持つ . 新しい農薬や肥料の開発に使用され、作物の収量増加と様々な植物病害からの保護に貢献している .
材料化学
トリアゾール化合物のユニークな構造は、酵素や受容体との様々な非共有結合の形成を促進し、幅広いスペクトルを持つ生物活性を誘発する . これは、特に性能が向上した新しい材料の開発において、材料化学で有用である .
創薬
1,2,3-トリアゾールは、創薬において幅広い用途が見出されている . 高い化学的安定性と強い双極子モーメントにより、アミド結合に構造的に似ており、E型またはZ型のアミド結合を模倣している . 1,2,3-トリアゾールコアを持つ多くの重要な医薬品が市場に出回っている .
有機合成
1,2,3-トリアゾールは有機合成に使用される . 高い化学的安定性や様々な非共有結合を形成する能力などのユニークな特性により、幅広い有機化合物の合成に有用である .
生体分子結合とケミカルバイオロジー
1,2,3-トリアゾールは、生体分子結合とケミカルバイオロジーにおいて用途がある . タンパク質や核酸などの生体分子を修飾するために使用でき、分子レベルで生物系を研究することができる .
特性
IUPAC Name |
methyl 2H-triazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c1-9-4(8)3-2-5-7-6-3/h2H,1H3,(H,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZXQUCUWEZQIHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60412928 | |
| Record name | methyl 1H-1,2,3-triazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60412928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4967-77-5, 877309-59-6 | |
| Record name | methyl 1H-1,2,3-triazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60412928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 1H-1,2,3-triazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2H-1,2,3-Triazole-4-carboxylic acid, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the basic structure of methyl 1H-1,2,3-triazole-4-carboxylate?
A1: Methyl 1H-1,2,3-triazole-4-carboxylate is a heterocyclic compound featuring a 1,2,3-triazole ring. As the name suggests, it has a methyl ester group (-COOCH3) attached to the 4th carbon of the triazole ring.
Q2: What does the crystal structure of methyl 1H-1,2,3-triazole-4-carboxylate reveal?
A2: Crystallographic studies reveal that methyl 1H-1,2,3-triazole-4-carboxylate exists as a nearly planar molecule. [, ] Intermolecular interactions, such as N—H⋯O hydrogen bonds and π–π stacking interactions between the triazole rings, contribute to the stability of its crystal structure. [, ]
Q3: Are there any interesting derivatives of methyl 1H-1,2,3-triazole-4-carboxylate and what are their properties?
A3: Yes, a variety of derivatives have been synthesized. For instance, ethyl 1-benzyl-5-methyl-1H-1,2,3-triazoles-4-carboxylate, synthesized using Microwave Assisted Organic Synthesis (MAOS), exhibits potential corrosion inhibition properties on carbon steel in CO2-saturated NaCl solutions. [] This compound showed a corrosion inhibition efficiency of 91.54% at a concentration of 70 ppm and a temperature of 45°C. [] Another derivative, ethyl 1-(7-chloroquinolin-4-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate, has demonstrated antioxidant properties by reducing lipid peroxidation levels in mice livers. []
Q4: What spectroscopic techniques are used to characterize methyl 1H-1,2,3-triazole-4-carboxylate and its derivatives?
A4: Researchers employ a combination of spectroscopic methods like Infrared (IR) spectroscopy, 1H Nuclear Magnetic Resonance (NMR) spectroscopy, and 13C NMR spectroscopy to elucidate the structure of methyl 1H-1,2,3-triazole-4-carboxylate and its derivatives. [, ] High-resolution Mass Spectrometry (HRMS) is also utilized to determine the molecular formula and confirm the structure. [, ]
Q5: Have any computational studies been conducted on methyl 1H-1,2,3-triazole-4-carboxylate or its derivatives?
A5: Yes, computational studies, including Periodic Density Functional Theory (DFT) and molecular Time-Dependent DFT (TD-DFT) calculations, have been performed on metal-organic frameworks (SMOFs) incorporating the 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate ligand. [] These studies helped explain the observed luminescence properties of these SMOFs and highlighted the influence of the crystal's dielectric environment on the electronic character of excited states. []
Q6: What synthetic routes are commonly employed for the synthesis of methyl 1H-1,2,3-triazole-4-carboxylate and its derivatives?
A6: One common approach to synthesize derivatives of methyl 1H-1,2,3-triazole-4-carboxylate involves the reaction of 4-azido-7-chloroquinoline with β-ketoesters in the presence of a pyrrolidine catalyst. [] Another method utilizes the copper(I)-catalyzed alkyne-azide cycloaddition reaction (CuAAC) with diethyl (α-azido(benzamido)methyl)phosphonate and a suitable dipolarophile. []
Q7: Are there any known applications for metal-organic frameworks (SMOFs) containing methyl 1H-1,2,3-triazole-4-carboxylate derivatives?
A7: SMOFs incorporating the 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate ligand have shown promise due to their ionic conductivity and porosity. [] These properties make them potentially valuable in various applications, including gas storage and separation.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![[2,3,4,5,6-Pentakis(hydroxymethyl)phenyl]methanol](/img/structure/B1336008.png)

![4-[3,5-bis(trifluoromethyl)phenoxy]benzenesulfonyl Chloride](/img/structure/B1336014.png)



